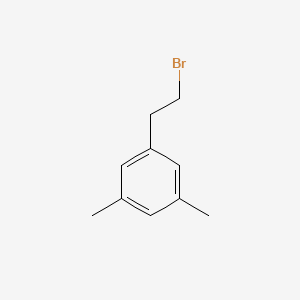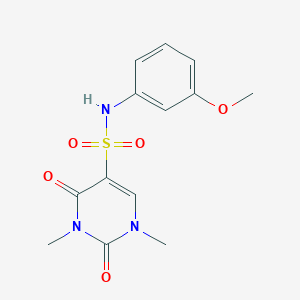![molecular formula C21H19ClN2O2 B2984823 1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide CAS No. 887447-60-1](/img/structure/B2984823.png)
1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with one nitrogen atom and two double bonds), an amide group (a carbonyl group (C=O) attached to a nitrogen), and two phenyl groups (six-membered carbon rings). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridine ring, which is a planar, aromatic ring, similar to benzene. Attached to this ring is an amide group, which can participate in hydrogen bonding and other polar interactions. The compound also contains two phenyl groups, which are also planar and aromatic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could make it more soluble in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its specific structure .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms
One area of research involving this compound focuses on chemical synthesis and the exploration of reaction mechanisms. For example, the study by Kinoshita et al. (1989) explored the ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines, producing a range of reaction products, including pyrimidines, acetoacetamides, and carboxamides, highlighting the compound's reactivity under various conditions (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989). This research provides insights into the compound's potential for creating diverse chemical structures, which could be useful in developing new materials or pharmaceuticals.
Hydrogen Bonding and Crystal Structures
Another significant application is in the study of hydrogen bonding and crystal structures. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, revealing how the cyclohexene rings adopt sofa conformations and how the intermolecular N–H⋯O=C hydrogen bonds form infinite chains of molecules, offering a detailed understanding of the compound's solid-state behavior (Kubicki, M., Bassyouni, H., & Codding, P. W., 2000). This research is crucial for the pharmaceutical industry, where the crystal structure of a compound can significantly affect its bioavailability and stability.
Synthesis and Properties of Novel Polymers
Research into the synthesis and characterization of new polymers is another area where this compound finds application. Choi and Jung (2004) studied the synthesis and characterization of new aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide unit on the main chain, demonstrating how the compound contributes to enhancing thermal stability and solubility of polymers (Choi, K., & Jung, J., 2004). This research is vital for developing new materials with specific properties for applications in various industries, including electronics, aerospace, and automotive.
Antimicrobial Activity
The compound's derivatives have been explored for their potential biological activities, including antimicrobial effects. Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities. Some of these compounds showed significant inhibition on bacterial and fungal growth, indicating the potential for developing new antimicrobial agents (Akbari, J., Kachhadia, P. K., Tala, S., Bapodra, A., Dhaduk, M. F., Joshi, H., Mehta, K., & Pathak, S., 2008).
Direcciones Futuras
The study of new and complex organic compounds like this one is a key part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, or developing new methods for its synthesis .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-3-6-15(2)19(14)23-20(25)18-7-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONFIAOGAJIJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

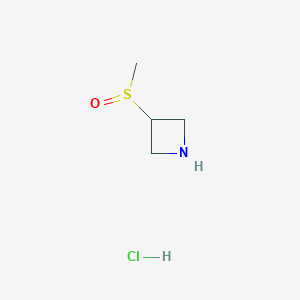
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)
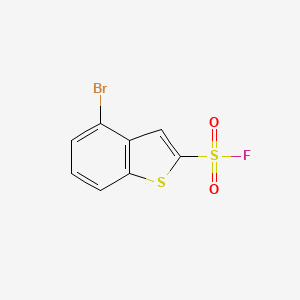
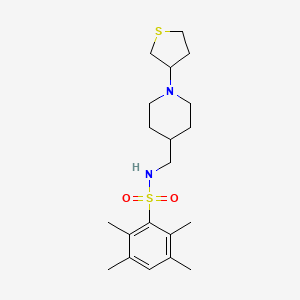
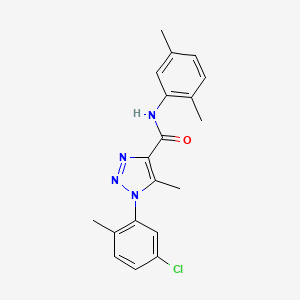
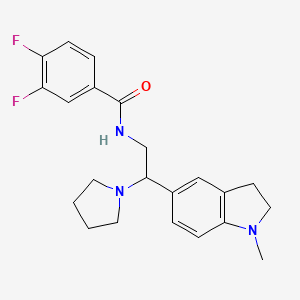
![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2984751.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
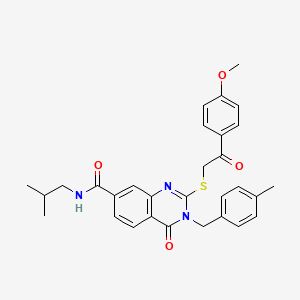
![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
